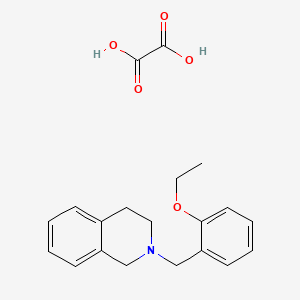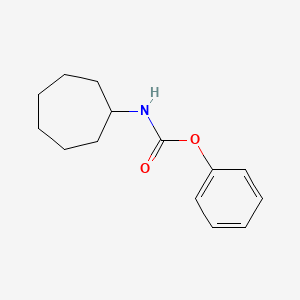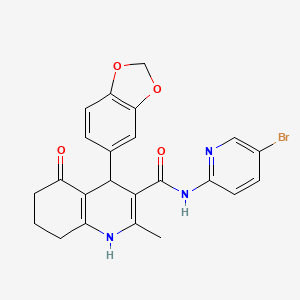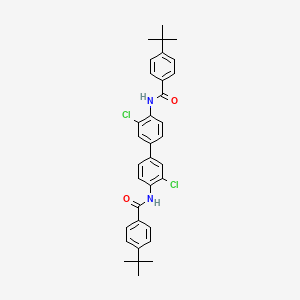
N-isopropyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of N-isopropyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is not fully understood, but it is believed to act through modulation of ion channels. It has been shown to enhance the activity of GABA receptors, which are responsible for inhibitory neurotransmission in the brain. This activity may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have indicated that it can reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective properties. Additionally, it has been shown to have minimal toxicity in animal studies, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-isopropyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is its potent anticonvulsant activity, which makes it a valuable tool for studying epilepsy and other neurological disorders. However, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, its synthesis can be complex and time-consuming, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on N-isopropyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide. One potential area of study is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of more efficient synthesis methods may increase its availability for research purposes.
Méthodes De Synthèse
N-isopropyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide can be synthesized through various methods, including the reaction of N-isopropylpiperazine with phenylsulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of N-isopropylpiperazine with bis(phenylsulfonyl)imide in the presence of a base such as potassium carbonate. These methods have been optimized to obtain high yields of the compound.
Applications De Recherche Scientifique
N-isopropyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields of science, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit potent anticonvulsant activity, making it a promising candidate for the treatment of epilepsy. Additionally, it has been shown to have potential as a neuroprotective agent, with studies indicating its ability to reduce neuronal damage caused by oxidative stress.
Propriétés
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-propan-2-ylpiperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-16(2)21-20(24)19-15-22(29(25,26)17-9-5-3-6-10-17)13-14-23(19)30(27,28)18-11-7-4-8-12-18/h3-12,16,19H,13-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQYCSQPEANVIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one](/img/structure/B5014948.png)

![5-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5014954.png)
![N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5014961.png)
![3-{[(carboxymethyl)amino]carbonyl}-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5014967.png)

![{2-[2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5014981.png)

![1,2-dichloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B5014993.png)
![3-(4-fluorobenzyl)-5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazole](/img/structure/B5015015.png)
![3-({1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}oxy)-N-(2-phenylethyl)benzamide](/img/structure/B5015016.png)
![5-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5015024.png)
